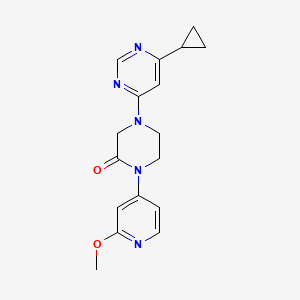
4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with cyclopropylpyrimidine and methoxypyridine groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic synthesis. The key steps may include:
Formation of the Piperazine Core: Starting from a suitable piperazine precursor, the core structure is formed.
Substitution Reactions: Introduction of the cyclopropylpyrimidine and methoxypyridine groups through nucleophilic substitution or coupling reactions.
Cyclization: Final cyclization to form the desired piperazin-2-one structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring the process is safe and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the pyrimidine or pyridine rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic processes.
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes or Receptors: Interacting with specific enzymes or receptors to modulate their activity.
Pathway Modulation: Affecting biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one
- 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-chloropyridin-4-yl)piperazin-2-one
Uniqueness
- Substituent Effects : The methoxy group may impart unique electronic and steric properties compared to hydroxyl or chloro substituents.
- Biological Activity : Differences in biological activity due to variations in substituents.
Propiedades
IUPAC Name |
4-(6-cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-24-16-8-13(4-5-18-16)22-7-6-21(10-17(22)23)15-9-14(12-2-3-12)19-11-20-15/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACKOCHQORAMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2778237.png)
![4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile](/img/structure/B2778238.png)
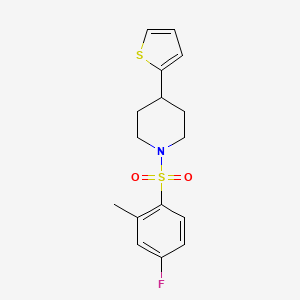
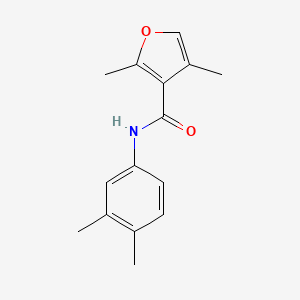
![3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2778241.png)
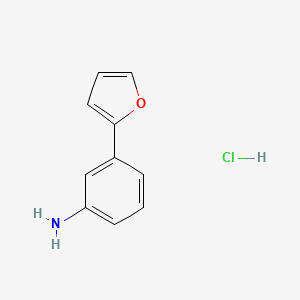
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2778248.png)
![N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2778249.png)
![2-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2778252.png)
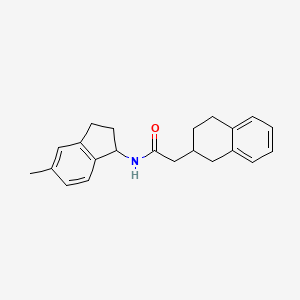
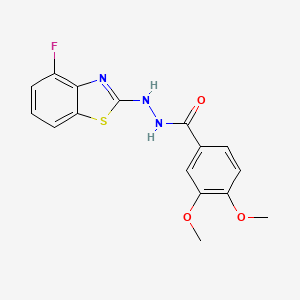
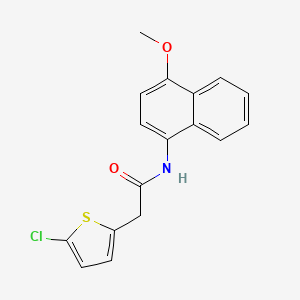
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2778257.png)
